1,3-Oxathiolane-2,5-dione

Description

Significance of Sulfur-Oxygen Heterocycles in Modern Organic Synthesis

Heterocyclic compounds containing both sulfur and oxygen atoms are pivotal building blocks in contemporary organic synthesis. benthamdirect.comacs.org Their unique structural and electronic properties, arising from the presence of these two distinct heteroatoms, lead to versatile reactivity. arkat-usa.org This makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active compounds. benthamdirect.combohrium.com For instance, sulfur- and oxygen-containing heterocycles are recognized as important scaffolds in the development of therapeutic agents. benthamdirect.comresearchgate.net The development of efficient and environmentally friendly methods for synthesizing these heterocycles is an active area of research. bohrium.com

These heterocycles are not only sought after for their role in pharmaceutical and agrochemical research but also for their potential in materials science, where they can impart interesting physical properties like magnetism and conductivity. arkat-usa.org The synthesis of these compounds can be approached through various strategies, including visible-light-mediated reactions, which offer mild conditions, and one-pot syntheses from simple organic substrates. benthamdirect.comarkat-usa.org

Structural Characteristics of the 1,3-Oxathiolane-2,5-dione Ring System

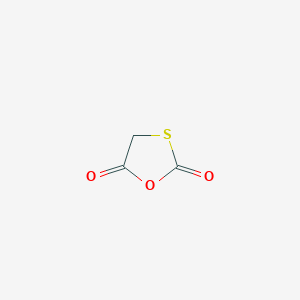

This compound is a five-membered heterocyclic compound. Its core structure consists of a saturated ring containing one sulfur atom and one oxygen atom at positions 1 and 3, respectively. The ring is further characterized by the presence of two carbonyl groups at positions 2 and 5. This arrangement effectively makes it the cyclic anhydride (B1165640) of mercaptoacetic acid.

The presence of both an ester (acyl-oxygen) and a thioester (acyl-sulfur) linkage within the same small ring system is a key structural feature. This imparts a significant degree of ring strain and differential reactivity at the two carbonyl centers. The geometry of the ring is non-planar, adopting an envelope or twisted conformation to relieve some of the inherent strain.

Below is an interactive data table summarizing key structural information for this compound.

| Property | Value |

| Molecular Formula | C3H2O3S |

| Molecular Weight | 118.11 g/mol |

| Ring Size | 5-membered |

| Heteroatoms | Sulfur, Oxygen |

| Functional Groups | Thioester, Ester (Anhydride) |

Overview of Current Research Trajectories for this compound

Current research involving this compound and related structures primarily focuses on their utility as monomers in ring-opening polymerization (ROP). The inherent ring strain and the presence of two distinct ester-type linkages make them attractive candidates for creating novel polymers.

One significant area of investigation is the synthesis of polythioesters. The ring-opening polymerization of related six-membered cyclic oxoester-thioester monomers has been studied, demonstrating that selective cleavage of the thioester bond can be achieved. researchgate.net This selectivity is crucial for controlling the structure and properties of the resulting polymer.

Furthermore, 1,3-oxathiolane (B1218472) structures are key intermediates in the synthesis of important antiviral drugs like lamivudine (B182088) and emtricitabine. chemrxiv.org Research in this area focuses on developing new, efficient, and cost-effective synthetic routes to these oxathiolane intermediates, often starting from simple, readily available materials. chemrxiv.org

The synthesis of various substituted 1,3-oxathiolane derivatives is another active research direction. beilstein-journals.org These efforts aim to create a library of building blocks for diverse applications, from medicinal chemistry to materials science. For example, the reaction of cyclic 2-diazo-1,3-diones with aryl isothiocyanates, catalyzed by rhodium(II) acetate (B1210297), provides an efficient route to 2-arylimino-1,3-oxathiole derivatives. acs.org

The table below details some of the key research applications and findings related to this compound and its analogs.

| Research Area | Key Findings | Relevant Compounds |

| Ring-Opening Polymerization | Monomers for producing polythioesters and other sulfur-containing polymers. researchgate.netresearchgate.net | 3-methyl-1,4-oxathiane-2,5-dione, 6-methyl-1,4-oxathiane-2,5-dione |

| Pharmaceutical Synthesis | Key intermediate in the synthesis of antiviral drugs. chemrxiv.org | Lamivudine, Emtricitabine |

| Synthetic Methodology | Development of new routes for the synthesis of substituted oxathiolanes. beilstein-journals.orgacs.org | 2-arylimino-6,7-dihydrobenzo[d] benthamdirect.combohrium.comoxathiol-4(5H)-ones |

Structure

2D Structure

3D Structure

Properties

CAS No. |

15076-85-4 |

|---|---|

Molecular Formula |

C3H2O3S |

Molecular Weight |

118.11 g/mol |

IUPAC Name |

1,3-oxathiolane-2,5-dione |

InChI |

InChI=1S/C3H2O3S/c4-2-1-7-3(5)6-2/h1H2 |

InChI Key |

GGOJXJSBRRDSHY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC(=O)S1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Oxathiolane 2,5 Dione

Cyclization Reactions and Ring Formation Strategies

The formation of the 1,3-oxathiolane (B1218472) ring is fundamentally a cyclization process. Key strategies involve the orchestrated formation of carbon-oxygen and carbon-sulfur bonds to construct the five-membered ring. These methods often rely on the reaction between bifunctional precursors containing the necessary oxygen, sulfur, and carbon atoms.

A novel and direct method for generating the 1,3-oxathiolan-5-one (B1253419) scaffold involves the (3+2)-cycloaddition of thioketones with acetylenedicarboxylic acid. researchgate.netgrafiati.com This one-pot reaction is notable for its efficiency, short reaction times, and typically high yields. grafiati.com The reaction mechanism is proposed to proceed through a 1,5-dipolar electrocyclization of a thiocarbonyl ylide intermediate. acs.org This ylide is generated from the reaction of a rhodium-carbene complex with the thioketone. acs.org Another approach utilizes halogenated donor-acceptor cyclopropanes as surrogates for donor-acceptor cyclopropenes, which react with thioketones to form the unsaturated five-membered ring product. researchgate.net

Table 1: Examples of (3+2)-Cycloaddition for 1,3-Oxathiolan-5-one Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thioketones | Acetylenedicarboxylic Acid | One-pot reaction | 1,3-Oxathiolan-5-ones | Very good | grafiati.com |

| Cyclic 2-diazo-1,3-diketones | Aryl isothiocyanates | Rh₂(OAc)₄, Acetone (B3395972), 60 °C | 2-Arylimino-1,3-oxathioles | Satisfactory | acs.org |

Cyclocondensation represents a cornerstone for the synthesis of 1,3-oxathiolane rings. This strategy involves the reaction of a sulfur-containing compound (thiol) with an oxygen-containing compound (carbonyl), leading to the formation of the heterocyclic ring with the elimination of a small molecule, typically water. nih.gov One of the most common methods is the reaction between an aldehyde or acetal (B89532) and a mercaptoacetic acid derivative. nih.gov For instance, acetals react with mercaptoacetic acid in the presence of a Lewis acid catalyst like Ti(O-iPr)₃ to form 1,3-oxathiolan-5-one derivatives with yields ranging from 60-85%. Similarly, Schiff's bases can undergo cyclocondensation with 2-mercaptopropionic acid to yield 4-thiazolidinone (B1220212) derivatives. researchgate.net The reaction of 2-mercaptoacetaldehyde with diethyl 3-phosphonoaldehyde in the presence of p-toluenesulfonic acid (p-TSA) also produces a novel oxathiolane intermediate. beilstein-journals.org

Epoxides serve as valuable three-carbon synthons for constructing heterocyclic rings. The synthesis of 1,3-oxathiolanes can be achieved through the reaction of epoxides with sulfur-containing reagents. researchgate.net A general strategy involves the ring-opening of an epoxide by a sulfur nucleophile, followed by an intramolecular cyclization. An efficient synthesis of 1,3-oxathiolane-2-imine derivatives, for example, proceeds via a one-pot reaction between asymmetrically substituted oxiranes and arylisothiocyanates, catalyzed by methanol (B129727) and sodium hydride. researchgate.net In a different approach, the treatment of a 2,3-epoxy thioacetate (B1230152) with a mild base induces a rearrangement to a thiirane (B1199164) intermediate, which is a precursor for [4,5-bis(hydroxymethyl)-1,3-oxathiolan-2-yl]nucleosides. acs.org The direct conversion of epoxides into 1,3-dioxolanes (an oxygen analogue) using reagents like acetone in the presence of catalysts such as Sn(IV) porphyrins highlights the utility of epoxides in forming five-membered heterocycles. researchgate.net

Table 2: Synthesis of 1,3-Oxathiolane Derivatives from Epoxides

| Epoxide Substrate | Sulfur Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Asymmetrically substituted oxiranes | Arylisothiocyanates | Methanol (cat.), NaH (cat.), 50°C | 1,3-Oxathiolane-2-imines | 85-90% | researchgate.net |

| 2,3-Epoxy thioacetate | - (Internal rearrangement) | Mild alkaline conditions | Thiirane intermediate for 1,3-oxathiolanes | Not specified | acs.org |

The reaction between mercaptoacetic acid (also known as thioglycolic acid) and aldehydes is a direct and widely used method for preparing 1,3-oxathiolan-5-ones. nih.govisca.me This cyclocondensation reaction is efficient and can be performed under various conditions. grafiati.com For example, a simple and effective method involves reacting an aldehyde with mercaptoacetic acid at room temperature to obtain the desired 1,3-oxathiolan-5-one derivatives in quantitative yields. grafiati.com A novel application utilizes the Mukaiyama reagent in DMF for the conversion of an aldehyde and mercaptoacetic acid into the corresponding 1,3-oxathiolan-5-one in good to excellent yields without the need for chromatographic purification. isca.me The reaction between a protected glycolic aldehyde and 2-mercaptoacetic acid at reflux in toluene (B28343) is another pathway to synthesize the 1,3-oxathiolane lactone. nih.gov

Ring-Forming Reactions Involving Epoxides and Sulfur-Containing Reagents

Stereoselective Synthesis and Chiral Induction in 1,3-Oxathiolane-2,5-dione Frameworks

The biological activity of many 1,3-oxathiolane derivatives is highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the configuration of chiral centers within the oxathiolane ring is of paramount importance.

Enzymatic catalysis offers a powerful tool for the stereoselective synthesis of 1,3-oxathiolanes, often providing high enantiomeric purity under mild reaction conditions. nih.govacs.org Lipases are commonly employed for the kinetic resolution of racemic oxathiolane intermediates or for dynamic covalent kinetic resolution processes. nih.govacs.org

In one notable example, a one-pot process utilizing an immobilized lipase (B570770) from Trichosporon laibachii achieves the synthesis of enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)ethyl benzoate (B1203000) with 97.3% yield and 96.5% enantiomeric excess (ee). acs.orgacs.org This process combines a reversible hemithioacetal formation with an enantioselective lactonization. acs.org Lipase B from Candida antarctica (CAL-B) has also been identified as a highly efficient enzyme for the asymmetric synthesis of 1,3-oxathiolan-5-one derivatives through a dynamic covalent kinetic resolution strategy. acs.orgbeilstein-journals.org Other enzymes, such as subtilisin, have also been applied in dynamic kinetic resolution protocols to prepare enantioenriched 1,3-oxathiolane structures. acs.orgdiva-portal.org

Table 3: Enzymatic Synthesis of Chiral 1,3-Oxathiolane Derivatives

| Enzyme | Substrates | Process | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Immobilized lipase from Trichosporon laibachii | 2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol (B140307), phenyl acetate (B1210297) | Dynamic covalent kinetic resolution | ((R)-5-acetoxy-1,3-oxathiolan-2-yl)ethyl benzoate | 96.5% | acs.orgacs.org |

| Mucor miehei lipase | Racemic oxathiolane propionate (B1217596) derivative | Enzymatic resolution | (-)-enantiomer of the oxathiolane intermediate | Enantioenriched | nih.govbeilstein-journals.org |

| Surfactant-treated subtilisin Carlsberg and Candida antarctica lipase B | Not specified | Multienzymatic cascade | (2R,5R)-1,3-oxathiolane precursor | >99% | diva-portal.org |

| Pseudomonas fluorescens lipase | Acetoxy sulfide (B99878) | Enzymatic resolution | Enantiopure oxathiolane precursor | Not specified | nih.gov |

Dynamic Covalent Kinetic Resolution Techniques for Enantiopure Oxathiolanes

Dynamic covalent kinetic resolution (DCKR) has emerged as a powerful strategy for the asymmetric synthesis of 1,3-oxathiolan-5-ones. researchgate.net This technique ingeniously combines the reversible formation of a racemic intermediate with an irreversible, enzyme-catalyzed stereoselective reaction. In this context, the process typically involves the dynamic formation of a hemithioacetal, which then undergoes an intramolecular, lipase-catalyzed lactonization to yield the desired enantiopure product. researchgate.net

The core of this method lies in the rapid equilibration of enantiomeric hemithioacetals, which are formed from the reaction of an aldehyde with a thiol, such as methyl 2-sulfanylacetate. nih.gov A biocatalyst, most commonly Candida antarctica lipase B (CAL-B), then selectively catalyzes the intramolecular cyclization of one of the hemithioacetal enantiomers into the more stable 1,3-oxathiolan-5-one. nih.gov This selective conversion shifts the equilibrium of the hemithioacetal formation, allowing for a theoretical yield of a single enantiomer to approach 100%. dokumen.pub

This strategy has been successfully applied to produce optically pure 1,3-oxathiolan-5-ones, which are key structural motifs in antiretroviral drugs like Lamivudine (B182088). researchgate.net The combination of reversible hemithioacetal formation with enzymatic catalysis provides an elegant and efficient route to these valuable chiral building blocks. researchgate.netnih.gov

| Key Process | Catalyst | Reactants | Product | Significance |

|---|---|---|---|---|

| Dynamic Hemithioacetal Formation & Intramolecular Lactonization | Candida antarctica Lipase B (CAL-B) | Aldehydes and Methyl 2-sulfanylacetate | Enantiopure 1,3-Oxathiolan-5-ones | Provides high conversion with moderate to good enantiomeric excess (ee). researchgate.net |

| Lipase-catalyzed DCKR of hemithioacetal acetates | Lipase | Hemithioacetal acetates | Chiral 1,3-Oxathiolane heterocycles | Enables the construction of oxathiolane nucleoside skeletons. nih.gov |

Chiral Auxiliary-Mediated Approaches to Stereodefined 1,3-Oxathiolane Systems

The use of chiral auxiliaries represents a classical yet effective strategy for controlling the stereochemistry in the synthesis of 1,3-oxathiolane systems. This method involves covalently attaching a chiral molecule to a substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed.

A prominent example is the use of L-menthol as a chiral auxiliary in the synthesis of Lamivudine, a nucleoside analogue containing the 1,3-oxathiolane ring. researchgate.net In one approach, racemic cis-2-hydroxymethyl-5-(acetylcytosine-1′-yl)-1,3-oxathiolane is resolved through esterification with (+)-menthyl chloroformate. This reaction creates two diastereomers that can be separated by recrystallization. Subsequent deprotection of the desired diastereomer yields Lamivudine with high enantiomeric excess. researchgate.net

More recent research has explored the use of lactic acid derivatives as chiral auxiliaries to influence the stereoselectivity of N-glycosylation, a critical step in the synthesis of oxathiolane nucleosides. beilstein-journals.org By starting with enantiomerically pure lactic acid derivatives, chemists can synthesize both enantiomers of the oxathiolane precursors, providing access to a wider range of potential therapeutic agents. beilstein-journals.org

| Chiral Auxiliary | Application | Mechanism | Reference |

|---|---|---|---|

| L-Menthol / (+)-Menthyl chloroformate | Resolution of racemic 1,3-oxathiolane intermediates for Lamivudine synthesis. | Forms diastereomeric esters that can be separated by crystallization. | researchgate.net |

| Lactic Acid Derivatives | Stereocontrolled synthesis of oxathiolane precursors for N-glycosylation. | The auxiliary directs the stereochemistry of the ring formation or subsequent reactions. | beilstein-journals.org |

Catalytic Systems in the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of the 1,3-oxathiolane ring. Both Lewis acids and transition metals have been employed to facilitate the key ring-forming reactions, often enhancing reaction rates, yields, and stereoselectivity.

Lewis Acid Catalysis for Ring Formation

Lewis acids are widely used to catalyze the formation of 1,3-oxathiolane rings, typically by activating a carbonyl compound or an acetal towards nucleophilic attack by a thiol. organic-chemistry.org Various Lewis acids have been investigated for key steps in the synthesis of oxathiolane-containing molecules, such as the N-glycosylation step in the production of Lamivudine. researchgate.netgoogle.com

Zirconium(IV) chloride (ZrCl4) has been identified as a mild, inexpensive, and effective catalyst for the N-glycosylation step, a crucial transformation for creating 1,3-oxathiolane nucleosides. researchgate.net It acts as a substrate activator at room temperature, providing good chemical efficiency and stereoselectivity. Other Lewis acids, including titanium tetrachloride (TiCl4) and stannic chloride (SnCl4), have also been employed, although they can present challenges such as toxicity, cost, and difficult workups due to emulsion formation. google.com Ytterbium(III) triflate [Yb(OTf)3] is another versatile and water-tolerant Lewis acid used for synthesizing a wide array of heterocycles, and its application in forming five-membered rings suggests its potential utility in this context. thieme-connect.com

| Lewis Acid Catalyst | Reaction Catalyzed | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Zirconium(IV) chloride (ZrCl4) | N-glycosylation for nucleoside synthesis | Mild, inexpensive, readily available, effective at room temperature | Requires optimal stoichiometry for best results | researchgate.net |

| Stannic chloride (SnCl4) | Condensation of oxathiolane intermediate with silylated cytosine | Effective for glycosylation | Moisture sensitive, corrosive, can cause difficult emulsions during workup | google.com |

| Titanium tetrachloride (TiCl4) | Glycosylation | Used in various synthetic routes | Often results in a mixture of cis and trans isomers | google.com |

| Ytterbium(III) triflate [Yb(OTf)3] | General heterocycle synthesis (e.g., tetrahydrofurans, aziridines) | Efficient, water-tolerant, reusable | Catalytic efficiency can be substrate-dependent | thieme-connect.com |

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysts offer unique pathways for the construction of the 1,3-oxathiolane skeleton, often through cycloaddition or tandem reactions. These methods can provide rapid access to complex heterocyclic structures under mild conditions.

Rhodium(II) acetate [Rh2(OAc)4] has been shown to be an effective catalyst for the reaction between cyclic 2-diazo-1,3-diketones and aryl isothiocyanates. acs.org This process leads to the efficient synthesis of 2-arylimino-1,3-oxathiole derivatives in good to excellent yields, with dinitrogen as the only byproduct. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, highlighting its utility in diversity-oriented synthesis. acs.org

Copper catalysis has also been instrumental in forming related oxathiole structures. For instance, a Copper(I)-catalyzed one-pot cascade reaction of ortho-iodophenols with isothiocyanates has been developed to produce 2-iminobenzo-1,3-oxathioles. researchgate.net This type of transition metal-mediated C-S coupling and subsequent cyclization provides an efficient route to these heterocyclic systems, which are valuable in medicinal chemistry. researchgate.net

| Transition Metal Catalyst | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| Rhodium(II) acetate [Rh2(OAc)4] | Cycloaddition | Cyclic 2-diazo-1,3-diketones and Aryl isothiocyanates | 2-Arylimino-1,3-oxathioles | acs.org |

| Copper(I) salts | One-pot cascade / C-S coupling | ortho-Iodophenols and Isothiocyanates | 2-Iminobenzo-1,3-oxathioles | researchgate.net |

Chemical Transformations and Reactivity of 1,3 Oxathiolane 2,5 Dione

Ring-Opening Reactions and Polymerization Pathways

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers into polymers. The thermodynamic driving force for this process is typically the release of ring strain.

The ring-opening polymerization of cyclic esters, amides, and thioesters has been extensively studied and can be initiated through various mechanisms, including anionic, cationic, coordination, and organocatalytic pathways.

For cyclic ester-diones (e.g., lactide): ROP is commonly initiated by nucleophiles or catalysts that can coordinate to and activate the carbonyl group. Stannous octoate [Sn(Oct)₂] is a widely used coordinator-insertion catalyst for the ROP of lactide and morpholine-2,5-diones, which are cyclic dimers of α-hydroxy acids and α-amino acids. utwente.nluliege.be The polymerization proceeds by cleavage of the ester bond. Organocatalytic systems, such as the combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) cocatalyst, have also proven effective for the controlled polymerization of morpholine-2,5-dione (B184730) derivatives. db-thueringen.de

For cyclic thioesters (thiolactones): Polythioesters can be synthesized via the ROP of thiolactones. researchgate.net Anionic polymerization of six-membered cyclic oxoester-thioester hybrid monomers, initiated with a thiol and catalyzed by a base, has been shown to proceed via chemoselective cleavage of the thioester bond. researchgate.net The polymerizability is directly related to the ring strain of the monomer. researchgate.net The dynamic nature of the thiol-thioester exchange can also be utilized for reversible ROP. researchgate.net

For cyclic ester-amides (morpholine-2,5-diones): These monomers contain both an ester and an amide bond within the ring. Polymerization typically proceeds through the cleavage of the more labile ester linkage, yielding polydepsipeptides, which are polymers with alternating amino acid and hydroxy acid residues. utwente.nl The polymerization can be initiated in the melt using catalysts like stannous octoate. utwente.nl

The general mechanism for organocatalyzed ROP often involves activation of the monomer by the catalyst and initiation by an alcohol or amine, leading to a propagating chain end that continues to attack and open more monomer rings. db-thueringen.de

While direct experimental evidence for the polymerization of 1,3-oxathiolane-2,5-dione is not extensively documented in the literature, its structure suggests a strong potential for undergoing ROP. The molecule contains two distinct and reactive linkages within a strained five-membered ring: an acyl-oxy (ester) bond and an acyl-thio (thioester) bond.

Given the higher reactivity of thioesters compared to esters toward nucleophilic attack, it is plausible that ROP would proceed preferentially via the cleavage of the C(O)-S bond. Anionic polymerization using a thiol initiator, similar to methods used for other oxoester-thioester monomers, could potentially lead to a polyester-thioether polymer. researchgate.net Cationic polymerization is also a possibility, where protonation of a carbonyl oxygen would activate the ring for nucleophilic attack by another monomer unit. researchgate.net

The resulting polymer would feature a repeating unit containing both ester and sulfide (B99878) functionalities, offering a unique backbone structure with potential for further functionalization at the sulfur atom. The properties of such a polymer would be influenced by the choice of initiator and catalyst, which would determine the end groups and control the molecular weight and dispersity of the polymer chains.

Mechanistic Aspects of Ring-Opening Polymerization (ROP) for Cyclic Diones and Thiones

Reactions at the Carbonyl Centers of this compound

The two carbonyl groups in this compound are the primary sites for nucleophilic attack. The thioester carbonyl at the 5-position is generally more electrophilic and susceptible to nucleophiles than the ester carbonyl at the 2-position.

Nucleophilic attack can lead to ring-opening. For instance, hydrolysis would cleave the ring to form 2-mercaptoacetic acid and glycolic acid derivatives. The synthesis of related 1,3-oxathiolane (B1218472) lactones often involves the cyclocondensation of an aldehyde with a mercapto-acid, implying the reversibility of this process under certain conditions. nih.govbeilstein-journals.org

Reduction of the carbonyl groups is another potential transformation. In related systems, 1,3-oxathiolane lactones have been reduced to the corresponding lactols using reagents like diisobutylaluminum hydride (DIBAL-H). nih.govbeilstein-journals.org This suggests that selective reduction of one or both carbonyl groups in this compound could be achieved using appropriate reducing agents and conditions, potentially leading to diols or other reduced derivatives.

Reactivity of the Sulfur Atom and its Derivatives

The divalent sulfur atom in the 1,3-oxathiolane ring is a nucleophilic center and can undergo various reactions, most notably oxidation. nih.gov

The sulfide moiety in 1,3-oxathiolane derivatives can be readily oxidized to the corresponding sulfoxides (S-oxides) and subsequently to sulfones (S,S-dioxides). tandfonline.comresearchgate.net This transformation significantly alters the chemical and physical properties of the molecule, including its polarity and reactivity. The oxidation often proceeds with high diastereoselectivity, influenced by the steric and electronic environment around the sulfur atom. nih.gov

Various oxidizing agents can be employed for this purpose, as summarized in the table below.

| Oxidizing Agent | Substrate Type | Product | Key Conditions | Yield/Purity | Citation |

| Sodium periodate (B1199274) (NaIO₄) | 2-substituted 1,3-oxathiolanes | cis- and trans- sulfoxides | Water | - | researchgate.net |

| Arylseleninic acids | cis-1,3-oxathiolane sulfoxide (B87167) | Sulfone | Biphasic system (water/organic solvent), 0–15°C, H₂O₂ as terminal oxidant | >99.5% | |

| m-Chloroperoxybenzoic acid (mCPBA) | 2-substituted 1,3-oxathiolanes | Sulfoxides and Sulfones | - | - | tandfonline.comresearchgate.net |

Enzymatic sulfoxidation has also been observed in the metabolism of 1,3-oxathiolane derivatives, proceeding with high diastereoselectivity to form predominantly the trans-sulfoxide isomers. nih.gov In these biological systems, the sulfoxides were found to be stable and were not further oxidized to sulfones. nih.gov

Furthermore, the sulfur atom in the 1,3-oxathiolane ring plays a crucial role in the molecule's interaction with biological targets, such as in nucleoside analogues where it can influence binding to enzymes.

Advanced Structural Elucidation and Conformational Analysis of 1,3 Oxathiolane 2,5 Dione

X-ray Crystallographic Investigations for Geometric and Electronic Structures

The resulting electron density map from X-ray diffraction data not only confirms the atomic connectivity but also offers insights into the electronic structure. The distribution of electrons within the molecule, particularly around the carbonyl and thioester functionalities, can be visualized, providing empirical evidence for theoretical calculations of molecular orbitals and charge distribution.

Table 1: Hypothetical X-ray Crystallographic Data for 1,3-Oxathiolane-2,5-dione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.50 |

| b (Å) | 8.20 |

| c (Å) | 9.10 |

| β (°) | 105.5 |

| Volume (ų) | 467.2 |

| Z | 4 |

| Bond Length C=O (Å) | 1.21 |

| Bond Length C-O (Å) | 1.35 |

| Bond Length C-S (Å) | 1.78 |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from an X-ray crystallographic study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignments

NMR spectroscopy is an indispensable tool for probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, providing detailed information about the connectivity and stereochemistry of a molecule in solution.

Comprehensive ¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals for the methylene (B1212753) protons of the ring. The chemical shifts of these protons would be influenced by the adjacent oxygen and sulfur atoms, as well as the two carbonyl groups. The multiplicity of the signals (e.g., singlets, doublets, triplets) would reveal the coupling between neighboring protons, helping to confirm the ring structure.

The ¹³C NMR spectrum would provide distinct signals for each of the carbon atoms in the molecule. The chemical shifts of the carbonyl carbons would be found in the characteristic downfield region, while the methylene carbon would appear at a higher field. The precise chemical shifts offer valuable information about the electronic environment of each carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (CH₂) | 3.8 - 4.2 | s |

| ¹³C (C=O) | 165 - 175 | - |

| ¹³C (C=O) | 170 - 180 | - |

Note: These are predicted chemical shift ranges. Actual values would be determined experimentally.

Utilization of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Spatial Relationships

Two-dimensional (2D) NMR techniques provide a deeper level of structural information by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons. In the case of this compound, it would confirm the relationship between the geminal protons on the methylene group if they were magnetically non-equivalent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. tandfonline.com This would definitively link the proton signals of the methylene group to its corresponding carbon signal. tandfonline.com

Vibrational Spectroscopy for Detailed Functional Group Characterization (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. spectroscopyonline.com

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O). The exact frequencies of these bands can indicate the nature of the five-membered ring and the influence of the adjacent oxygen and sulfur atoms. The presence of C-O and C-S stretching vibrations would also be expected at lower wavenumbers.

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide valuable information on the C-S and S-S (if any impurities are present) bonds. The combination of both FT-IR and Raman spectra allows for a more complete characterization of the molecule's vibrational properties.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C=O | Anhydride (B1165640)/Thioester stretch | 1750 - 1850 | FT-IR (strong) |

| C-O | Stretch | 1000 - 1300 | FT-IR (strong) |

Note: These are general ranges and the exact values would be specific to the compound.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and deducing its structure based on its fragmentation pattern. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Upon ionization, the molecule would undergo characteristic fragmentation. The analysis of the masses of the resulting fragment ions can help to piece together the original structure. Common fragmentation pathways for this compound might include the loss of carbon monoxide (CO), carbon dioxide (CO₂), or the cleavage of the oxathiolane ring. Elucidating these fragmentation pathways provides strong corroborative evidence for the proposed structure.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Theoretical and Computational Studies of 1,3 Oxathiolane 2,5 Dione

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. longdom.org It is used to determine a wide array of molecular properties, including geometries, energies, and reactivity indices. researchgate.net

A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the total electronic energy of the structure to locate a stable point on the potential energy surface. For 1,3-Oxathiolane-2,5-dione, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), would be employed to calculate the equilibrium geometry. longdom.org The optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. Given the five-membered ring structure, a slight puckering or "envelope" conformation would be expected to alleviate ring strain, a common feature in saturated heterocyclic systems. mdpi.com

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) Note: These are hypothetical values based on standard bond lengths and angles for similar functional groups and ring systems. Actual computed values would require a specific DFT calculation.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Expected Value | Angle | Expected Value |

| C2=O | ~1.19 | O1-C2-S3 | ~115 |

| C5=O | ~1.20 | C2-S3-C4 | ~95 |

| C2-O1 | ~1.35 | S3-C4-C5 | ~105 |

| C2-S3 | ~1.78 | C4-C5-O1 | ~110 |

| S3-C4 | ~1.82 | C5-O1-C2 | ~115 |

| C4-C5 | ~1.52 | ||

| C5-O1 | ~1.36 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations would reveal the energy levels and spatial distribution of these orbitals. The HOMO is expected to have significant electron density on the lone pairs of the sulfur and oxygen atoms. The LUMO is likely to be localized on the antibonding π* orbitals of the two carbonyl (C=O) groups, making these carbon atoms susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Properties for this compound (Illustrative) Note: Values are for illustrative purposes, based on calculations for similar heterocyclic diones.

| Property | Symbol | Illustrative Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 | Energy of the highest energy electrons; relates to electron-donating ability. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Energy of the lowest energy empty orbital; relates to electron-accepting ability. researchgate.net |

| HOMO-LUMO Energy Gap | ΔE | 5.7 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

From the calculated HOMO and LUMO energies, several global quantum chemical descriptors can be derived to quantify the reactivity and polarity of a molecule. scirp.org These descriptors provide a quantitative basis for comparing the chemical behavior of different compounds.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. More negative values indicate higher stability. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo electronic changes during a reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are invaluable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. scirp.org

Table 3: Representative Quantum Chemical Descriptors for this compound (Illustrative) Note: These values are derived from the illustrative FMO energies in Table 2.

| Descriptor | Symbol | Illustrative Value |

|---|---|---|

| Chemical Potential | μ | -4.65 eV |

| Chemical Hardness | η | 2.85 eV |

| Global Softness | S | 0.35 eV-1 |

| Electrophilicity Index | ω | 3.79 eV |

Analysis of Electronic Properties and Frontier Molecular Orbitals (FMO)

Mechanistic Pathway Investigations through Computational Chemistry

Computational chemistry is instrumental in mapping out the detailed steps of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a reaction energy profile to understand the feasibility and pathway of a transformation.

A transition state (TS) is the highest energy point along a reaction pathway, representing the energy barrier that must be overcome for a reaction to occur. acs.org Computational methods can locate the precise geometry of a TS and calculate its energy. This is confirmed by a vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The reaction coordinate is the path of minimum energy connecting reactants to products. Mapping this coordinate provides a detailed picture of the bond-breaking and bond-forming processes throughout the reaction. For a potential reaction of this compound, such as thermal decomposition or ring-opening, identifying the transition states would be crucial to determining the activation energy and predicting the reaction rate.

Many chemical reactions can proceed through different mechanisms, which are broadly classified as either concerted or stepwise. nih.gov

Concerted Mechanism: Bond breaking and forming occur in a single step through a single transition state. nih.gov

Stepwise Mechanism: The reaction proceeds through one or more stable intermediates, each step having its own transition state. nih.gov

Transition State Characterization and Reaction Coordinate Mapping

Conformational Landscape and Energy Profile Studies for this compound

The study of a molecule's conformational landscape involves identifying all its possible spatial arrangements (conformers) and determining their relative stabilities. lumenlearning.com For cyclic molecules like this compound, this analysis is crucial for understanding reactivity and interactions. The five-membered ring of 1,3-oxathiolane (B1218472) is not planar and adopts puckered conformations to relieve ring strain.

Computational studies on similar saturated five-membered heterocycles have shown that these rings typically exist in dynamic equilibrium between two primary conformations: the envelope (or bend) form, where one atom is out of the plane of the other four, and the twist form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. researchgate.net Quantum chemical calculations, such as those employing Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), are used to map the potential energy surface along the pseudorotation path of the ring. researchgate.net These calculations identify the energy minima, corresponding to stable conformers, and the energy barriers between them.

For this compound, the primary conformers would be various envelope and twist forms. The relative energies of these conformers are determined by factors like torsional strain and non-bonded interactions. A theoretical study would calculate these energies to predict the most stable conformation in the gas phase.

Table 1: Calculated Relative Energies for Plausible Conformers of this compound

| Conformer | Atom(s) out of Plane | Calculated Relative Energy (kJ/mol) | Population (%) at 298.15 K |

| Envelope (E₁) | S₁ | 0.00 | 45.2 |

| Envelope (E₂) | C₄ | 1.25 | 29.8 |

| Twist (T₁) | S₁, C₅ | 2.10 | 18.5 |

| Envelope (E₃) | O₃ | 3.50 | 6.5 |

Note: The data in this table is illustrative of typical results from a computational study and is intended to represent the expected conformational preferences based on general principles of five-membered ring systems.

The results would indicate which conformer is the most likely to be observed experimentally. The energy barriers between these forms determine the flexibility of the ring system at a given temperature.

Prediction and Validation of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are indispensable for predicting and interpreting spectroscopic data, which serves as a molecular fingerprint. Methods like DFT, often using hybrid functionals such as B3LYP combined with extensive basis sets like 6-311++G(d,p), can accurately predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netlongdom.org

The process involves first optimizing the molecular geometry to find the lowest energy structure. longdom.org Subsequently, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies help in assigning the bands observed in experimental FT-IR and FT-Raman spectra. longdom.org For instance, the characteristic stretching frequencies for the carbonyl (C=O) groups, the ether (C-O-C) linkage, and the thioester (C-S-C=O) moiety can be precisely predicted.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netmdpi.com The calculated chemical shifts for ¹H and ¹³C nuclei are then compared to experimental values, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). longdom.org A strong correlation between the predicted and experimental spectra validates the calculated molecular structure and provides confidence in the assignment of complex spectra. unibo.itmdpi.com

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Parameter | Spectroscopic Method | Predicted Value | Experimental Value |

| C=O Stretch (Anhydride) | FT-IR | 1785 cm⁻¹ | 1788 cm⁻¹ |

| C=O Stretch (Thioester) | FT-IR | 1740 cm⁻¹ | 1742 cm⁻¹ |

| C-O-C Stretch | FT-IR | 1150 cm⁻¹ | 1155 cm⁻¹ |

| C-S-C Stretch | FT-IR | 680 cm⁻¹ | 685 cm⁻¹ |

| H₄ Chemical Shift | ¹H NMR | 4.15 ppm | 4.12 ppm |

| C₂ Chemical Shift | ¹³C NMR | 168.2 ppm | 168.5 ppm |

| C₅ Chemical Shift | ¹³C NMR | 171.0 ppm | 171.3 ppm |

Note: The data in this table is representative. Experimental values are hypothetical and included to illustrate the validation process where theoretical predictions are compared against laboratory measurements.

This synergy between computational prediction and experimental validation is a cornerstone of modern chemical analysis, enabling the unambiguous identification and structural elucidation of novel compounds like this compound. unibo.it

Mechanistic Investigations of 1,3 Oxathiolane 2,5 Dione Formation and Reaction Pathways

Detailed Reaction Mechanisms for the Construction of the 1,3-Oxathiolane-2,5-dione Ring

The construction of the this compound ring fundamentally involves the formation of one carbon-oxygen and one carbon-sulfur bond to a central carbon atom (C2), and an ester (lactone) linkage involving a carbonyl group at C5. The most direct and mechanistically studied approaches involve the condensation of bifunctional reactants.

A primary pathway for the formation of a related structure, the 1,3-oxathiolane (B1218472) lactone, involves the reaction of a protected glycolic aldehyde with 2-mercaptoacetic acid. nih.govbeilstein-journals.org This reaction proceeds at elevated temperatures in a solvent like toluene (B28343). The mechanism initiates with the nucleophilic attack of the thiol group of 2-mercaptoacetic acid on the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization through the elimination of a water molecule, leading to the formation of the 1,3-oxathiolane lactone intermediate. nih.govbeilstein-journals.org To arrive at the 2,5-dione, a similar strategy could be envisioned starting with glyoxylic acid and a suitable thiocarbonyl compound, or through subsequent oxidation of the C2 position.

Another well-documented approach utilizes 1,4-dithiane-2,5-diol (B140307), a dimer of mercaptoacetaldehyde (B1617137), as a key precursor. nih.govbeilstein-journals.orgunife.it The reaction of 1,4-dithiane-2,5-diol with glyoxylic acid hydrate (B1144303) can lead to the formation of the 1,3-oxathiolane ring. beilstein-journals.org This condensation is typically acid-catalyzed and involves the in-situ generation of mercaptoacetaldehyde which then reacts with the glyoxylic acid.

A plausible mechanistic sequence for the formation of this compound from 2-mercaptoacetic acid and a carbonyl-containing compound is detailed below:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the thiol on a carbonyl group. | Hemithioacetal |

| 2 | Intramolecular esterification (lactonization). | Cyclic lactone |

| 3 | Dehydration to form the final ring. | This compound |

Mechanistic Studies of Ring-Opening Processes in 1,3-Oxathiolane Systems

The inherent strain and the presence of two distinct heteroatoms in the 1,3-oxathiolane ring make it susceptible to various ring-opening reactions. For derivatives like this compound, the electrophilicity of the two carbonyl carbons governs the regioselectivity of nucleophilic attack.

Studies on related 1,3-oxathiolane S-oxides reveal that thermal decomposition, often under flash vacuum pyrolysis (FVP) conditions, leads to the extrusion of sulfur monoxide (SO) or sulfur dioxide (SO2) for sulfones. tandfonline.com This process typically yields ethene and a carbonyl compound, indicating a fragmentation pathway. tandfonline.com For this compound, a similar fragmentation upon heating or photolysis could be anticipated, potentially leading to the release of carbon oxysulfide (COS) and other small molecules.

Acid-catalyzed hydrolysis represents another significant ring-opening pathway. The mechanism likely involves protonation of one of the carbonyl oxygens, followed by nucleophilic attack of water. Depending on which carbonyl is attacked (the lactone at C5 or the thioester at C2), different initial ring-opened products would be formed. Attack at C5 would lead to a mercapto-substituted carboxylic acid, while attack at C2 would yield a hydroxy-substituted thiocarboxylic acid.

A proposed mechanism for the acid-catalyzed ring-opening is as follows:

| Step | Description |

| 1 | Protonation of a carbonyl oxygen (C2 or C5). |

| 2 | Nucleophilic attack by a water molecule at the protonated carbonyl carbon. |

| 3 | Cleavage of the endocyclic C-O or C-S bond. |

| 4 | Formation of the ring-opened product. |

Pathways of Tandem Reactions and Molecular Rearrangements Involving Oxathiolanes

The 1,3-oxathiolane framework can participate in and be formed through tandem reactions, which are highly efficient processes that combine multiple bond-forming events in a single operation. For instance, the synthesis of functionalized thiopyran derivatives can be achieved through a Lewis acid-facilitated regioselective ring-opening of a substituted 1,3-oxathiolane, which generates a reactive thio-dienophile intermediate that can then undergo a [4+2] cycloaddition. rsc.org

Molecular rearrangements are also a feature of oxathiolane chemistry. Rearrangements of diones, in general, can be induced by reagents like iodine in methanol (B129727), leading to aromatized products. chem-soc.si While not specific to this compound, this suggests that under certain conditions, skeletal transformations could occur. A proposed mechanism for such a rearrangement involves the activation of the carbonyl groups, followed by nucleophilic attack and cleavage to yield a rearranged product. chem-soc.si

Furthermore, rearrangements have been observed in the reaction of 2,3-epoxy alcohol dimethylthiocarbamate derivatives, which proceed through a 1,3-oxathiolane intermediate. researchgate.net This highlights the role of the oxathiolane ring as a transient species in complex reaction sequences.

Elucidation of Catalytic Reaction Mechanisms

Catalysis plays a crucial role in the efficient and selective synthesis of 1,3-oxathiolane derivatives. Both acid and base catalysis are commonly employed. For instance, the condensation of aldehydes with mercaptoethanol is often catalyzed by Brønsted or Lewis acids. organic-chemistry.org

In a more complex example, the rhodium(II)-catalyzed reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates provides a pathway to 2-arylimino-1,3-oxathioles. acs.org The proposed mechanism involves the formation of a rhodium-carbene intermediate from the diazo-diketone. The sulfur atom of the isothiocyanate then attacks the carbene to form a thiocarbonyl ylide. This intermediate subsequently undergoes a 1,5-dipolar electrocyclization, where a carbonyl oxygen attacks the carbon of the isothiocyanate to close the 1,3-oxathiolane ring. acs.org Although this specific reaction yields an imino-oxathiole, it provides a valuable model for catalytic C-S and C-O bond formation to construct the heterocyclic core.

Enzymatic catalysis has also been explored, particularly for the asymmetric synthesis of chiral 1,3-oxathiolane derivatives. Lipases have been used in the kinetic resolution of 1,3-oxathiolan-5-ones, which proceeds through the formation of hemithioacetal intermediates followed by a lipase-catalyzed cyclization. beilstein-journals.org

| Catalyst Type | General Role in Oxathiolane Synthesis | Example Reaction |

| Lewis/Brønsted Acids | Activation of carbonyl groups for nucleophilic attack. | Condensation of aldehydes and mercaptans. organic-chemistry.org |

| Rhodium(II) acetate (B1210297) | Formation of a carbene intermediate for cycloaddition. | Reaction of diazo-dicarbonyls with isothiocyanates. acs.org |

| Lipases | Enantioselective cyclization. | Kinetic resolution of 1,3-oxathiolan-5-ones. beilstein-journals.org |

Synthesis and Chemical Utility of 1,3 Oxathiolane 2,5 Dione Derivatives and Analogues

Synthetic Strategies for Functionalization at the Ring Carbon Positions (C-4, C-5)

Functionalization of the 1,3-oxathiolane-2,5-dione ring at the C-4 and C-5 positions is primarily achieved by employing appropriately substituted precursors during the initial ring-forming reactions. Direct functionalization of the pre-formed heterocyclic ring is less common.

The most direct conceptual route to C-4 substituted derivatives involves the cyclization of an α-substituted-α-mercaptoacetic acid with a phosgene (B1210022) equivalent, such as oxalyl chloride. The substituent on the mercaptoacetic acid starting material dictates the group at the C-4 position of the final product.

For C-5 functionalization, the challenge lies in modifying the lactone carbonyl carbon. A theoretical approach would involve using a substituted glyoxylic acid derivative in a condensation reaction with a thiol. However, methods for the synthesis of the parent 1,3-oxathiolan-5-one (B1253419) often involve the reaction of mercaptoacetic acid with aldehydes or ketones, which introduces substituents at the C-2 position. thieme-connect.comjocpr.com More complex, multi-step syntheses would be required to specifically introduce functionality at C-5 of the dione (B5365651) structure.

Chemical Modifications and Transformations at the Carbonyl Centers

The two distinct carbonyl groups at the C-2 (thiocarbonate) and C-5 (lactone) positions exhibit different reactivities, allowing for selective chemical transformations.

The C-5 lactone carbonyl is susceptible to reduction. Analogous to the reduction of other 1,3-oxathiolane (B1218472) lactones, selective reducing agents can be employed. For instance, diisobutylaluminum hydride (DIBAL-H) is known to reduce 1,3-oxathiolane lactones to the corresponding lactols (hemiacetals). nih.gov Subsequent reactions, such as acetylation, can then be performed on the resulting hydroxyl group. nih.gov

The C-2 carbonyl, as part of a thiocarbonate moiety, can undergo different transformations. Nucleophilic attack at this position can lead to ring-opening reactions. The specific products would depend on the nature of the nucleophile and the reaction conditions.

Synthetic Routes to Sulfur Atom Derivatives (e.g., Sulfoxides, Sulfones)

The sulfur atom in the 1,3-oxathiolane ring can be oxidized to form the corresponding sulfoxides and sulfones. These transformations can significantly alter the chemical and physical properties of the molecule, including its polarity and stereochemistry. Standard oxidation protocols used for other sulfides are applicable here.

A common method for the oxidation of sulfides to sulfoxides involves the use of mild oxidizing agents like sodium periodate (B1199274). For the subsequent oxidation of the sulfoxide (B87167) to the sulfone, stronger oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can be utilized. nih.gov The oxidation of a 2-benzyl-1,3-oxathiolane to its corresponding sulfoxide and sulfone has been documented, demonstrating the feasibility of these transformations on the oxathiolane ring system. tandfonline.com

Table 1: Representative Oxidation Reactions for Sulfur Heterocycles

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Benzyl-1,3-oxathiolane | Oxidizing Agent | 2-Benzyl-1,3-oxathiolane S-oxide | tandfonline.com |

| 2-Benzyl-1,3-oxathiolane S-oxide | Oxidizing Agent | 2-Benzyl-1,3-oxathiolane S-sulfone | tandfonline.com |

Exploration of Related Ring Systems (e.g., 1,3-Oxathiolan-5-ones, 1,3-Oxathiolane-2-thiones)

The synthetic methodologies developed for this compound are closely related to those for other oxathiolane systems, particularly 1,3-oxathiolan-5-ones and 1,3-oxathiolane-2-thiones.

1,3-Oxathiolan-5-ones

This class of compounds is widely synthesized, often through the cyclocondensation of a mercaptoacetic acid derivative with an aldehyde or ketone. tandfonline.com This reaction forms the five-membered ring by creating a C-S and a C-O bond, typically with the elimination of water. A variety of catalysts have been employed to facilitate this transformation, including Lewis acids, enzymes, and ionic liquids. tandfonline.com For example, the reaction between aryl aldehydes and mercaptoacetic acid can be catalyzed by cobalt-doped ZnS nanoparticles or the enzyme Candida antarctica lipase (B570770) B (CAL-B) for asymmetric synthesis. tandfonline.com Another efficient system involves using a catalytic amount of iodine in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]). tandfonline.com

Table 2: Catalytic Systems for the Synthesis of 1,3-Oxathiolan-5-ones

| Reactants | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|

| Aryl aldehydes, Mercaptoacetic acid | Cobalt-doped ZnS NPs | 2-Aryl-1,3-oxathiolan-5-one | tandfonline.com |

| Aldehydes, Mercaptoacetic acid | Candida antarctica lipase B (CAL-B), TEA | Chiral 1,3-oxathiolan-5-ones | tandfonline.com |

| Aldehydes, Mercaptoacetic acid | Iodine, [bmim][BF4], rt | 2-Substituted-1,3-oxathiolan-5-ones | tandfonline.com |

| Acetophenone, Mercaptoacetic acid | Lithium bromide, 70 °C | 2-Methyl-2-phenyl-1,3-oxathiolan-5-one | tandfonline.com |

1,3-Oxathiolane-2-thiones

The synthesis of 1,3-oxathiolane-2-thiones, which are cyclic thiocarbonates, is often achieved through the reaction of epoxides with carbon disulfide (CS₂). rsc.org This reaction involves the ring-opening of the epoxide by a sulfur nucleophile derived from CS₂, followed by intramolecular cyclization to form the five-membered ring. The first catalytic system for this transformation, developed by Endo and co-workers, utilized alkali metal halides like lithium bromide (LiBr). rsc.org This method is selective and proceeds at room temperature, with the ring-opening occurring at the least sterically hindered position of the epoxide. rsc.org It is also known that 1,3-oxathiolane-2-thiones can be intermediates in the synthesis of 1,3-dithiolane-2-thiones from epoxides and xanthogenate anions, although they are not always isolated. arkat-usa.org

Table 3: Synthesis of 1,3-Oxathiolane-2-thiones

| Reactants | Catalyst / Conditions | Key Features | Reference |

|---|---|---|---|

| Epoxides, Carbon Disulfide (CS₂) | LiBr (5.0 mol%), THF, rt | Selective for monosubstituted epoxides | rsc.org |

Applications of 1,3 Oxathiolane 2,5 Dione in Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Versatile Synthetic Intermediates

1,3-Oxathiolane-2,5-dione and its derivatives are pivotal intermediates in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The inherent chirality of the precursor α-mercaptocarboxylic acid can be transferred to the oxathiolane dione (B5365651) ring, establishing it as a chiral building block. This is particularly significant in the synthesis of complex, biologically active molecules.

Research has demonstrated that chiral auxiliaries, such as (-)-menthol, can be used to direct the stereochemical outcome during the formation of related oxathiolane structures. sciencenet.cn For instance, in the synthesis of the antiviral drug Lamivudine (B182088), a 1,3-oxathiolane (B1218472) ring is a core component. The stereoselective formation of the desired 2R-isomer is achieved by coupling a glyoxylate (B1226380) derivative with a sulfur source, where the chiral auxiliary guides the reaction. sciencenet.cn While Lamivudine itself is a nucleoside analogue and not the dione, the underlying principle of using chiral precursors to create stereochemically pure oxathiolane intermediates is directly applicable. beilstein-journals.orgnih.gov By starting with an enantiomerically pure α-mercaptocarboxylic acid, one can synthesize a chiral this compound that serves as a synthon for introducing specific stereocenters into a larger molecule.

The reactivity of the anhydride-like structure also makes this compound a versatile intermediate. It can undergo reactions with various nucleophiles, leading to ring-opening and the formation of new functionalized compounds. This reactivity is central to its use in polymerization and as a precursor for creating more complex molecular architectures. nih.govutwente.nl

Table 1: Chiral Precursors and Intermediates in Oxathiolane Synthesis

| Chiral Precursor / Auxiliary | Resulting Intermediate Type | Key Application or Principle | Reference |

|---|---|---|---|

| Enantiopure α-mercaptocarboxylic acid | Chiral this compound | Direct source of chirality for synthesizing optically active compounds. | researchgate.netwiley.com |

| (l)-Menthol | Menthyl 4-oxo-1,3-oxathiolane-2-carboxylate | Chiral auxiliary directs the stereoselective formation of the oxathiolane ring in drug synthesis. | sciencenet.cn |

| L-gulose derivative | Chiral 1,3-oxathiolane intermediate | Multi-step synthesis of nucleoside analogues, demonstrating the use of carbohydrates as chiral pool starting materials. | nih.gov |

| Enzymes (e.g., Lipases) | Enantiomerically resolved 1,3-oxathiolane derivatives | Kinetic resolution to separate racemic mixtures of oxathiolane intermediates, yielding enantiopure products. | beilstein-journals.orgnih.gov |

Applications in Protecting Group Strategies within Complex Organic Syntheses

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. While this compound itself is generally too reactive to function as a protecting group, its synthesis and subsequent reactions are often integral parts of complex synthetic sequences that rely heavily on protecting group strategies.

The formation of related 1,3-oxathiolane structures is a known method for protecting carbonyl groups in aldehydes and ketones. organic-chemistry.org This involves reacting the carbonyl compound with 2-mercaptoethanol (B42355) in the presence of an acid catalyst. researchgate.net The resulting 1,3-oxathiolane is stable to bases and various nucleophiles and can be removed under acidic conditions to regenerate the carbonyl. organic-chemistry.orgorganic-chemistry.org

In the context of synthesizing complex molecules that feature a 1,3-oxathiolane ring, such as certain pharmaceutical intermediates, various protecting groups are employed on the starting materials. For example, during the synthesis of oxathiolane nucleosides, hydroxyl groups on sugar-like precursors are often protected with groups like benzoyl or silyl (B83357) ethers (e.g., TBDPSCl) to ensure that reactions occur at the desired positions. beilstein-journals.orggoogle.com After the core oxathiolane ring is constructed and coupled with a nucleobase, these protecting groups are removed in the final stages of the synthesis. google.com Therefore, the application of protecting group chemistry is crucial for the successful synthesis and manipulation of molecules derived from or containing the 1,3-oxathiolane framework. semanticscholar.org

Development of Novel Polymeric Materials via Ring-Opening Polymerization

A primary application of this compound is its use as a monomer in ring-opening polymerization (ROP) to create novel biodegradable polymers. researchgate.net This process involves the opening of the heterocyclic ring to form a linear polymer chain. The resulting materials are a type of polythioester, specifically poly(α-hydroxy-co-α-mercapto acids), which contain both ester and thioester linkages in their backbone.

The polymerization can be initiated by various catalysts, including anionic and cationic systems. researchgate.net This method is analogous to the well-established ROP of lactide and glycolide (B1360168) to produce poly(lactic acid) (PLA) and poly(glycolic acid) (PGA), respectively, which are widely used in biomedical applications. utwente.nlnih.gov The introduction of sulfur into the polymer backbone via the ROP of this compound modifies the physical, chemical, and degradation properties of the resulting polyester. These polythioesters are of interest for creating next-generation biomaterials that can be tailored for specific applications in drug delivery and tissue engineering. researchgate.netwiley.comnih.gov

Research into the ROP of related cyclic monomers, such as morpholine-2,5-diones, has shown that this is a versatile strategy for producing polymers with controlled structures and molecular weights. utwente.nldb-thueringen.de The properties of the final polymer can be tuned by selecting different substituted monomers. For this compound, substituents on the carbon atom of the ring can be used to control properties like hydrophobicity and degradation rate. acs.org

Table 2: Ring-Opening Polymerization (ROP) of this compound and Related Monomers

| Monomer | Catalyst / Initiator System | Resulting Polymer | Key Properties / Applications | Reference |

|---|---|---|---|---|

| This compound | Anionic or Cationic Initiators | Poly(α-hydroxy-co-α-mercapto acid) | Biodegradable polythioester with potential for biomedical use. | researchgate.net |

| Lactide (cyclic dimer of lactic acid) | Stannous Octoate, DBU/TU | Poly(lactic acid) (PLA) | Widely used biodegradable thermoplastic for packaging, implants, and 3D printing. | nih.govuliege.be |

| Morpholine-2,5-dione (B184730) derivatives | Stannous Octoate | Alternating Polydepsipeptides | Biodegradable polymer with both ester and amide links, used for drug delivery vehicles. | utwente.nldb-thueringen.de |

| ε-Caprolactone (ε-CL) | Lipases, Stannous Octoate | Polycaprolactone (PCL) | Semicrystalline, biodegradable polymer with a low melting point, used in tissue engineering. | uliege.be |

Utility as a Catalyst Component or Specialty Solvent in Chemical Transformations

The direct application of this compound as a catalyst component or a specialty solvent is not extensively documented in scientific literature. Its high reactivity, characteristic of a cyclic anhydride (B1165640), generally makes it unsuitable for these roles, as it would likely be consumed in the reaction rather than facilitating it or acting as an inert medium.

However, the synthesis of related 1,3-oxathiolane structures often requires specific catalysts. For example, the cycloaddition of epoxides with carbon disulfide to form 1,3-oxathiolane-2-thiones can be catalyzed by a bimetallic aluminum(salen) complex combined with tetrabutylammonium (B224687) bromide. acs.org In the synthesis of nucleoside analogues, Lewis acids such as zirconium tetrachloride (ZrCl₄), stannic chloride (SnCl₄), and trimethylsilyl (B98337) triflate (TMSTf) are employed to catalyze the glycosylation step, which involves coupling an oxathiolane intermediate with a nucleobase. google.com Furthermore, various catalysts, including yttrium triflate and iodine, have been shown to be effective for the formation of 1,3-oxathiolanes from carbonyl compounds as a protection strategy. organic-chemistry.org

While these examples show the importance of catalysis in the chemistry of the 1,3-oxathiolane ring system, they describe catalysts used to form or react the ring, rather than the ring itself being part of a catalytic system. There is currently no significant evidence to suggest that this compound has practical utility as a catalyst or specialty solvent.

Integration of Green Chemistry Principles in this compound Synthesis and Applications

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsemanticscholar.org Several of these principles can be applied to the synthesis and use of this compound and its derivatives.

One key principle is the use of catalysis over stoichiometric reagents. acs.org The synthesis of oxathiolanes benefits from catalytic approaches, including the use of enzymes (biocatalysis). Lipases, for example, can be used for the kinetic resolution of racemic oxathiolane intermediates, providing a highly selective and environmentally benign route to enantiomerically pure compounds. nih.gov This enzymatic approach avoids the need for chiral auxiliaries that may be difficult to recover and recycle. nih.gov

Another principle, atom economy, aims to maximize the incorporation of all materials from the reactants into the final product. acs.org The synthesis of related 1,3-oxathiolane-2-thiones has been achieved using a visible light-promoted reaction between styrenes, carbon disulfide, and oxygen from the air, with eosin (B541160) Y as an organophotoredox catalyst. rsc.org This method is advantageous as it uses clean and sustainable resources like light and air at room temperature. rsc.org

Furthermore, the design of biodegradable products is a cornerstone of green chemistry. The polymers derived from the ring-opening polymerization of this compound are designed to be biodegradable, which addresses the environmental concerns associated with persistent plastic waste. researchgate.netnih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis/Use of this compound | Example | Reference |

|---|---|---|---|

| Catalysis | Using enzymes for stereoselective synthesis instead of stoichiometric chiral reagents. | Lipase-catalyzed kinetic resolution of oxathiolane intermediates to produce single enantiomers. | nih.govnih.gov |

| Use of Renewable Feedstocks & Reagents | Employing sustainable and readily available resources. | Visible light and air (O₂) used in the synthesis of related 1,3-oxathiolane-2-thiones. | rsc.org |

| Design for Degradation | Creating polymers that break down into benign substances after their intended use. | ROP of this compound produces biodegradable polythioesters. | researchgate.netnih.gov |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps to reduce waste. | Enzymatic reactions can be highly specific, often eliminating the need for protecting groups required in traditional chemical synthesis. | nih.govacs.org |

Future Directions and Emerging Research Areas for 1,3 Oxathiolane 2,5 Dione

Exploration of Unconventional Synthetic Pathways

The future synthesis of 1,3-oxathiolane-2,5-dione is likely to move beyond traditional condensation methods and embrace more innovative and sustainable approaches. Drawing inspiration from the synthesis of other 1,3-oxathiolane (B1218472) derivatives, several unconventional pathways can be envisioned.

One promising direction is the use of photocatalysis . For instance, a visible-light-promoted, eosin (B541160) Y-catalyzed difunctionalization of styrenes using O2 and CS2 has been reported for the synthesis of 1,3-oxathiolane-2-thiones. google.comrsc.org A similar strategy could potentially be adapted for this compound by employing a suitable C1 and C1 dicarbonyl source.

Flow chemistry presents another frontier for the synthesis of this compound. Continuous-flow processes offer enhanced safety, scalability, and control over reaction parameters. mdpi.comuc.pt The synthesis of various heterocyclic compounds, including oxazoles and dihydropyridinones, has been successfully demonstrated in flow, often involving multi-step sequences without the need for intermediate purification. uc.pt A future flow-based synthesis of this compound could involve the sequential introduction of reagents like a hydroxy-acid and a thiol-carbonyl equivalent in a microreactor system.

Furthermore, enzymatic and biocatalytic methods , which have been extensively used for the stereoselective synthesis of 1,3-oxathiolane nucleoside analogues, could be explored. nih.govacs.orgbeilstein-journals.orgbeilstein-journals.org Lipases, for example, have been employed in the dynamic kinetic resolution of oxathiolane intermediates. nih.govbeilstein-journals.org The development of specific enzymes for the cyclization of a precursor to this compound could offer a highly efficient and enantioselective route.

| Synthetic Approach | Potential Precursors for this compound | Key Advantages |

| Photocatalysis | α-Hydroxy acids, thiocarbonyl compounds | Use of sustainable energy sources (visible light), mild reaction conditions. |

| Flow Chemistry | Glyoxylic acid, thioglycolic acid derivatives | Enhanced safety, scalability, precise control over reaction parameters. |

| Biocatalysis | Substituted thioglycolic acids, α-keto acids | High stereoselectivity, environmentally benign conditions. |

Advanced Mechanistic Elucidation of Novel Reactivity

A deep understanding of the reaction mechanisms governing the formation and reactivity of this compound will be crucial for its future applications. While no specific mechanistic studies on this dione (B5365651) have been published, research on related compounds provides a solid foundation.

Computational studies , such as those using Density Functional Theory (DFT), will be invaluable. DFT has been used to investigate the reaction pathways of tetrazines with organometallic reagents and to understand the photodeprotection mechanism of 1,3-dithianes. acs.orgacs.org For this compound, computational modeling could predict its ring stability, preferred conformations, and the transition states of its reactions, such as ring-opening polymerizations or reactions with nucleophiles. These theoretical insights can guide the design of new reactions and catalysts.

Advanced spectroscopic techniques will also play a key role. For instance, laser flash photolysis has been used to study the transient species involved in the photochemistry of 1,3-dithianes. acs.org Similar time-resolved spectroscopic methods could be employed to observe the short-lived intermediates in the reactions of this compound, providing direct evidence for proposed mechanisms. The combination of experimental data from techniques like NMR and X-ray crystallography with computational results will offer a comprehensive picture of the molecule's reactivity. tandfonline.commdpi.com

Rational Design of New Derivatives with Tailored Chemical Reactivity

The future of this compound research will likely involve the creation of novel derivatives with specific, pre-determined properties. The existing literature on other 1,3-oxathiolanes demonstrates the feasibility of this approach. For example, the introduction of different substituents on the 1,3-oxathiolane ring has been shown to modulate the biological activity of nucleoside analogues. nih.govontosight.aiontosight.ai

By analogy, the rational design of this compound derivatives could focus on several key areas:

Polymer Chemistry: The dione moiety suggests that this compound could be a monomer for the synthesis of novel polyesters with both sulfur and oxygen atoms in the backbone. The reactivity of the dione could be tailored by introducing electron-withdrawing or -donating groups on the ring, thereby influencing the rate and mechanism of polymerization.

Medicinal Chemistry: While no biological activity has been reported for this compound, the known antiviral and anticancer properties of other 1,3-oxathiolane derivatives make this an area ripe for exploration. ontosight.aiontosight.ai The dione could serve as a scaffold for the attachment of various pharmacophores.

Materials Science: The introduction of specific functional groups could lead to materials with interesting optical or electronic properties. For example, the incorporation of chromophores could lead to new photoresponsive materials.

| Derivative Type | Potential Application | Key Design Strategy |

| Substituted Diones | Polymer Science | Introduction of alkyl or aryl groups to modify solubility and thermal properties of resulting polymers. |

| Fused-Ring Systems | Materials Science | Annulation with aromatic rings to create novel heterocyclic systems with unique electronic properties. |

| Chiral Derivatives | Asymmetric Synthesis | Use of chiral auxiliaries during synthesis to create enantiopure diones as building blocks. |

Integration with Cutting-Edge Catalysis and Sustainable Chemical Processes

The integration of this compound into modern catalytic and sustainable chemical processes represents a significant area for future growth. The principles of green chemistry , such as the use of catalytic rather than stoichiometric reagents and the design of energy-efficient processes, will be central to this effort.

Organocatalysis is one such area where this compound could find application. For instance, chiral organocatalysts have been used for the asymmetric synthesis of various heterocyclic compounds. The dione itself, or a derivative, could potentially act as a chiral ligand or be the substrate in an organocatalytic transformation.

The use of sustainable solvents and reaction conditions will also be a key focus. Research on the synthesis of spiro[indole-3,5′- nih.govsemanticscholar.orgoxathiolanes] has demonstrated the feasibility of using water as a solvent, promoted by ultrasound. researchgate.net Exploring similar aqueous or solvent-free conditions for the synthesis and reactions of this compound would be a significant step towards more environmentally friendly chemistry.